4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate

Description

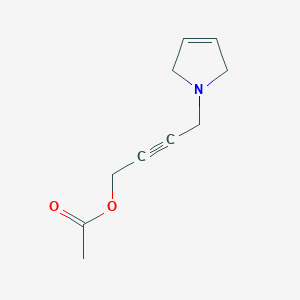

4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate is a structurally complex organic compound featuring a pyrroline ring (a five-membered unsaturated amine) attached to a 2-butyn-1-ol backbone, which is esterified with acetic acid.

Properties

CAS No. |

14053-18-0 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-(2,5-dihydropyrrol-1-yl)but-2-ynyl acetate |

InChI |

InChI=1S/C10H13NO2/c1-10(12)13-9-5-4-8-11-6-2-3-7-11/h2-3H,6-9H2,1H3 |

InChI Key |

KXGQQUDGEWWPLZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC#CCN1CC=CC1 |

Canonical SMILES |

CC(=O)OCC#CCN1CC=CC1 |

Other CAS No. |

14053-18-0 |

Synonyms |

4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Precursor in Drug Development

-

Inhibition of Notum

- Recent studies have indicated that compounds related to this compound can act as inhibitors of Notum, an enzyme involved in Wnt signaling pathways. This inhibition has potential therapeutic implications for diseases characterized by abnormal Wnt signaling, such as certain cancers and neurodegenerative disorders .

- Synthesis of Bioactive Compounds

Case Study 1: Neuroactive Compound Synthesis

A study demonstrated the use of this compound as a precursor in synthesizing a series of neuroactive compounds. The resulting derivatives exhibited enhanced binding affinity to neurotransmitter receptors, indicating potential for treating neurological disorders.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. Several compounds showed promising activity against resistant bacterial strains, highlighting its utility in developing new antibiotics.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Intermediate for synthesizing pharmaceuticals | Neuroactive and antimicrobial derivatives synthesized |

| Enzyme Inhibition | Inhibitor of Notum enzyme | Potential treatment for Wnt-related disorders |

| Synthesis of Bioactives | Precursor for various bioactive compounds | Enhanced biological activity observed |

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Key Inferences:

Polarity and Solubility : The pyrroline group in the target compound likely increases polarity compared to cyclohexyl or vinyl acetate, reducing logP and enhancing water solubility. This contrasts with cyclohexyl acetate (logP 1.9), which is more lipophilic .

Thermal Stability : The acetylated alkyne alcohol backbone may confer higher thermal stability than vinyl acetate, which polymerizes readily at moderate temperatures .

Preparation Methods

Propargyl Alcohol Intermediate Formation

The core structure of the target compound is constructed via a copper(I)-catalyzed three-component reaction involving a propargyl alcohol, ketone, and pyrrolidine. This method, adapted from zinc iodide-promoted allene syntheses, utilizes CuBr as a catalyst under inert conditions. For example, 3-butyn-1-ol reacts with 2-hexanone and pyrrolidine in toluene at 100°C for 6 hours, yielding 5-methyl-5-(pyrrolidin-1-yl)non-3-yn-1-ol in 74% yield.

Reaction Conditions

| Component | Quantity (mmol) | Role |

|---|---|---|

| 3-Butyn-1-ol | 10 | Propargyl alcohol |

| 2-Hexanone | 11 | Ketone |

| Pyrrolidine | 11 | Amine |

| CuBr | 0.15 | Catalyst |

| Toluene | 10 mL | Solvent |

| Temperature/Time | 100°C/6 h | Reaction parameters |

Acetylation of the Alcohol Intermediate

The hydroxyl group of the propargyl-pyrrolidine intermediate is acetylated using acetic anhydride or acetyl chloride. While specific data for this step is absent in the provided sources, standard acetylation protocols involve treating the alcohol with acetic anhydride in the presence of a base (e.g., pyridine) at 0–25°C. For instance, Swern oxidation precursors are often acetylated under similar conditions to stabilize reactive intermediates.

Propargyl Alcohol Oxidation and Conjugation

Oxidation to Ynone Intermediate

Propargyl alcohols are oxidized to ynones using reagents like pyridinium chlorochromate (PCC) or Dess–Martin periodinane (DMP). For example, PCC converts propargyl alcohols to ynones in dichloromethane at room temperature with yields exceeding 80%. Applying this to 4-(pyrrolidin-1-yl)-2-butyn-1-ol would yield the corresponding ynone, though this step requires validation for the specific substrate.

Oxidation Comparison

Pyrrolidine Conjugation and Acetylation

The ynone intermediate undergoes nucleophilic addition with pyrrolidine, followed by reduction of the ketone to a secondary alcohol. Subsequent acetylation completes the synthesis. This route mirrors methodologies used in furanosesquiterpene syntheses, where ynones are functionalized with nitrogen nucleophiles.

Acylation of Terminal Alkynes

Cadiot-Chodkiewicz Coupling

Terminal alkynes are acylated via Cadiot-Chodkiewicz reactions using acyl halides and catalytic copper. For example, phenylacetylene reacts with acetyl chloride in the presence of CuBr to form 4-phenyl-2-butyn-1-ol acetate. Adapting this to 3-pyrrolin-1-ylacetylene would require synthesizing the pyrrolidine-substituted alkyne first.

Challenges in Direct Acylation

Direct acylation of 3-pyrrolin-1-ylacetylene faces steric and electronic hurdles due to the pyrrolidine ring’s bulkiness. Modified conditions—such as using bulkier bases (e.g., DBU) or elevated temperatures—may improve yields, as seen in related sulfonamide-acetylene conjugations.

Mechanistic Insights and Optimization

Copper Catalysis Pathways

CuBr facilitates the coupling of propargyl alcohols with ketones and amines via a proposed mechanism:

-

Alkyne Activation : Cu(I) coordinates to the terminal alkyne, enhancing its electrophilicity.

-

Ketone Addition : The ketone undergoes nucleophilic attack by the activated alkyne, forming a propargyl alkoxide.

-

Amine Conjugation : Pyrrolidine displaces the alkoxide, yielding the propargyl-pyrrolidine alcohol.

Q & A

Q. How can AI-driven tools enhance the interpretation of spectral data or reaction outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.